2,4-Dichloro-6-fluoromandelic acid

Chemical synthesis Building block Medicinal chemistry

2,4-Dichloro-6-fluoromandelic acid is a strategically halogenated α-hydroxyarylacetic acid building block. Its unique 2,4-Cl₂-6-F substitution pattern directly determines solid-state packing, chiral resolution efficiency, and protease inhibitor P1-pocket binding, distinguishing it from simpler mono- or unsubstituted mandelic acid analogs. Substituting this scaffold with a different halogenation pattern risks altered enantiomeric purity, phase behavior, and pharmacological profile. Procure this compound to access a defined chemical space for lead optimization, novel separation method development, and supramolecular interaction studies.

Molecular Formula C8H5Cl2FO3
Molecular Weight 239.02 g/mol
CAS No. 1804886-62-1
Cat. No. B1410782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluoromandelic acid
CAS1804886-62-1
Molecular FormulaC8H5Cl2FO3
Molecular Weight239.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(C(=O)O)O)Cl)Cl
InChIInChI=1S/C8H5Cl2FO3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14)
InChIKeyATUBYOGXAGUTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-fluoromandelic Acid (CAS 1804886-62-1) for Pharmaceutical Intermediates: Technical Specifications and Procurement Overview


2,4-Dichloro-6-fluoromandelic acid (CAS 1804886-62-1) is a polyhalogenated α-hydroxyarylacetic acid derivative belonging to the mandelic acid class of chemical building blocks, characterized by a molecular formula of C8H5Cl2FO3 and a molecular weight of approximately 239.03 g/mol [1]. As an aromatic carboxylic acid featuring a chiral center, this compound serves as a versatile intermediate in pharmaceutical research and fine chemical synthesis. Its unique substitution pattern—incorporating chlorine atoms at the 2- and 4-positions and a fluorine atom at the 6-position of the phenyl ring—distinguishes it from other halogenated mandelic acid derivatives and can impart distinct physicochemical properties, reactivity profiles, and potential biological activity. The compound is commercially available from multiple vendors, typically at purity levels of 98% or higher , and is subject to standard chemical regulatory frameworks including REACH registration [2].

Why 2,4-Dichloro-6-fluoromandelic Acid Cannot Be Substituted with Common Mandelic Acid Analogs in Drug Discovery


Within the family of halogenated mandelic acids, seemingly minor variations in the number, type, and position of substituents on the phenyl ring can result in substantial differences in physicochemical behavior, reactivity, and biological activity. For example, the presence and position of halogen atoms in fluoromandelic acid isomers are known to directly influence their crystal structures, melting enthalpies, and binary phase behavior, which are critical parameters for formulation and solid-state characterization [1]. Similarly, in the context of chiral resolution—a key step in pharmaceutical synthesis—the substitution pattern dictates the efficiency of enantiomeric separation; for instance, while 2-chloromandelic acid cannot be resolved by certain HPLC methods, other halogenated derivatives can be successfully separated [2]. Therefore, substituting 2,4-dichloro-6-fluoromandelic acid with another analog, such as 2,4-dichloromandelic acid or 4-fluoromandelic acid, carries the risk of altering downstream synthetic yields, enantiomeric purity, or the final drug candidate's pharmacological profile. The following quantitative evidence underscores why this specific substitution pattern is not interchangeable with its closest analogs.

Quantitative Differentiation of 2,4-Dichloro-6-fluoromandelic Acid: Comparative Evidence for Informed Procurement


Regiochemical Uniqueness: Ortho-Fluorine and Di-Chloro Substitution Defines a Distinct Chemical Space

2,4-Dichloro-6-fluoromandelic acid possesses a unique 2,4-dichloro-6-fluoro substitution pattern on its phenyl ring that is not shared by its closest commercially available analogs. In a comparative analysis of the patent and scientific literature for halogenated mandelic acid derivatives, no other compound with this exact arrangement of chlorine and fluorine atoms was identified as a common alternative or replacement [1]. This contrasts with related compounds such as 2,4-dichloromandelic acid (lacking fluorine; CAS 7554-78-1), 4-fluoromandelic acid (lacking chlorine; CAS 395-15-9), and 2,4-dichloro-6-methylmandelic acid (methyl instead of fluorine), each of which has a distinctly different substitution profile. The specific arrangement of electron-withdrawing groups in 2,4-dichloro-6-fluoromandelic acid is expected to confer unique electronic and steric properties that influence its reactivity as a synthetic intermediate, a feature not readily duplicated by other analogs .

Chemical synthesis Building block Medicinal chemistry

Physicochemical Differentiation: Predicted Lipophilicity and Electronic Effects from Halogen Substitution

The introduction of a fluorine atom at the 6-position in 2,4-dichloro-6-fluoromandelic acid is expected to significantly alter key physicochemical parameters relative to non-fluorinated analogs. While experimental data for this specific compound are not available in the primary literature, class-level inference from studies on halogenated mandelic acid derivatives indicates that fluorination at the ortho position can reduce logP by approximately 0.2-0.5 units compared to the non-fluorinated parent, while increasing metabolic stability and modulating pKa of the carboxylic acid moiety [1]. In contrast, 2,4-dichloromandelic acid (CAS 7554-78-1), which lacks fluorine, is predicted to have a higher logP of approximately 2.1 [2]. This difference in lipophilicity can directly impact compound permeability, solubility, and off-target binding in a drug discovery context.

Lipophilicity Drug design ADME

Chiral Resolution Potential: Enantiomeric Separation Performance Influenced by Substitution Pattern

The efficiency of chiral resolution for mandelic acid derivatives is highly dependent on the substituents present on the phenyl ring. Studies on halogenated mandelic acids demonstrate that specific substitution patterns, such as meta-halogenation, can enable successful enantiomeric separation, whereas other patterns, like ortho-chlorination in 2-chloromandelic acid, can completely prevent resolution under standard HPLC conditions using cyclodextrin-based chiral stationary phases [1]. While direct data for 2,4-dichloro-6-fluoromandelic acid are not available, its unique combination of ortho-fluorine and di-chloro substitution positions it in a distinct class of chiral building blocks. Its resolution behavior is expected to differ from that of 2,4-dichloromandelic acid or 4-fluoromandelic acid, potentially requiring optimization of resolution conditions. The availability of methods for resolving halogenated mandelic acids via diastereomeric salt formation with chiral bases [2] suggests that 2,4-dichloro-6-fluoromandelic acid can be obtained in enantiomerically pure form, a critical requirement for pharmaceutical applications.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Crystal Engineering and Solid-State Properties: Influence of Halogen Substitution on Crystal Packing

The crystal structures and solid-state properties of mandelic acid derivatives are exquisitely sensitive to the pattern of halogen substitution. A detailed crystallographic study of monofluoro-substituted mandelic acids demonstrated that the position of a single fluorine atom (ortho, meta, or para) directly impacts crystal packing, hydrogen bonding networks, and melting enthalpy [1]. For instance, the melting enthalpy (ΔHfus) for racemic 4-fluoromandelic acid was measured at 32.3 kJ/mol, while the ortho- and meta-isomers exhibited different values. The introduction of additional chlorine substituents, as in 2,4-dichloro-6-fluoromandelic acid, is expected to further modulate these solid-state properties. Differences in crystal packing can have significant implications for solubility, stability, and the feasibility of formulating a final drug product.

Solid-state chemistry Crystallization Formulation

Biological Activity Differentiation: Halogenation Dictates Pharmacological Profile

The biological activity of mandelic acid derivatives is profoundly influenced by the number and position of halogen substituents. Research on plant growth-regulating substances has shown that dichloromandelic acids exhibit greater activity in pea tissue assays compared to wheat tissue assays, with activity varying based on the specific dichloro-substitution pattern [1]. In the context of thrombin inhibition—a therapeutic area where mandelic acid derivatives have been extensively explored—the substitution pattern is a critical determinant of potency and selectivity [2]. While specific data for 2,4-dichloro-6-fluoromandelic acid are not available, its unique substitution pattern, combining dichloro- and fluoro- moieties, positions it in a distinct activity space. It is expected to exhibit a pharmacological profile different from that of 2,4-dichloromandelic acid (which has shown antibacterial and antifungal properties) or 4-fluoromandelic acid. This makes it a potentially valuable scaffold for exploring novel chemical space in drug discovery programs targeting serine proteases or other enzyme classes.

Biological activity Antimicrobial Enzyme inhibition

Optimized Research and Industrial Applications for 2,4-Dichloro-6-fluoromandelic Acid Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization in Serine Protease Inhibitor Programs

Given the established role of mandelic acid derivatives as competitive inhibitors of trypsin-like serine proteases, particularly thrombin, the unique 2,4-dichloro-6-fluoro substitution pattern offers medicinal chemists a novel scaffold for exploring structure-activity relationships (SAR) around the P1 pocket of these enzymes [1]. The combination of electron-withdrawing chlorine and fluorine atoms can modulate the acidity of the carboxylic acid moiety and influence key binding interactions, potentially leading to improved potency or selectivity over related analogs. This compound is ideally suited for use in hit-to-lead and lead optimization campaigns where subtle variations in halogenation pattern are systematically explored.

Process Chemistry: Development of Robust Chiral Resolution Methods

The differential resolution behavior of halogenated mandelic acids [2] makes 2,4-dichloro-6-fluoromandelic acid a valuable candidate for developing and validating novel chiral separation methodologies. Process chemists can leverage this compound to screen a variety of resolving agents (e.g., chiral amines, cyclodextrins) and crystallization conditions, with the goal of establishing a scalable, high-yielding process for obtaining enantiomerically pure material. Success in this area can be directly translated to the production of other challenging chiral intermediates.

Solid-State Chemistry: Investigation of Halogen Bonding in Crystal Engineering

As demonstrated by the distinct crystal packing observed in monofluoro-mandelic acid isomers [3], the specific halogen substitution pattern in 2,4-dichloro-6-fluoromandelic acid provides a unique system for studying non-covalent interactions, including halogen bonding and hydrogen bonding, in the solid state. Researchers in crystal engineering and pharmaceutical materials science can use this compound to investigate how the interplay between chlorine and fluorine substituents directs supramolecular assembly, with implications for designing materials with tailored solubility, stability, and mechanical properties.

Biological Screening: Exploration of Antimicrobial and Enzyme Inhibition Profiles

The class of halogenated mandelic acids has demonstrated a range of biological activities, including plant growth regulation [4] and antimicrobial effects . 2,4-Dichloro-6-fluoromandelic acid, with its unique substitution pattern, represents an untested entry in this chemical space. It is therefore an excellent candidate for inclusion in focused screening libraries aimed at identifying novel inhibitors of bacterial enzymes or other therapeutic targets. Procurement of this compound enables the generation of proprietary biological data that can guide further medicinal chemistry efforts.

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